(2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone

Physicochemical profiling Drug-likeness Solubility limitation

Eliminate assay variability and aggregate artifacts with this analytically validated (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone. Unlike simpler des-methoxy analogs, this building block provides four H‑bond acceptors, a phenolic -OH donor, and a proven 1.5 µg/mL pH 7.4 solubility benchmark, directly enabling reproducible dosing for Caco‑2 permeability and phenotypic screens. The 5‑methoxy handle supports derivatization for CRTH2/DP2 chemokine programs where simpler pyrazolyl ketones fall short. Insist on suppliers delivering batch‑specific NMR, HPLC, and GC spectra to guarantee structural fidelity across multi‑year SAR campaigns.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
CAS No. 68430-94-4
Cat. No. B1620903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone
CAS68430-94-4
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O3/c1-22-14-7-8-16(20)15(9-14)17(21)12-10-18-19(11-12)13-5-3-2-4-6-13/h2-11,20H,1H3
InChIKeyNYCPIJIUSJOOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.5 [ug/mL] (The mean of the results at pH 7.4)

(2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone (CAS 68430-94-4): Core Physicochemical and Structural Baseline for Procurement


(2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone is a synthetic aryl pyrazolyl ketone (C17H14N2O3, MW 294.30 g/mol) featuring a 2-hydroxy-5-methoxyphenyl carbonyl group coupled to a 1-phenyl-1H-pyrazole scaffold [1]. It exhibits an experimental aqueous solubility of 1.5 µg/mL at pH 7.4 [2] and a computed logP (XLogP3-AA) of 3.4 [3], placing it in a moderately lipophilic space typical of drug-like heterocyclic probes. Its topological polar surface area (TPSA) of 64.4 Ų [4] and single hydrogen-bond donor (phenolic -OH) are key differentiators from the simpler des‑methoxy congener.

Why (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone Cannot Be Directly Substituted by Generic Pyrazolyl Ketone Analogs


While the 1-phenyl-1H-pyrazol-4-yl ketone core is common to many building blocks, simple substitution of (2-hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone with a des‑methoxy analog (e.g., (2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone, CAS 61466-44-2) ignores the non‑additive effects of the 5‑methoxy group on solubility, hydrogen‑bond acceptor capacity, and electronic distribution [1]. The target compound possesses four H‑bond acceptors versus three for the des‑methoxy analog and a TPSA that is 9.3 Ų higher (64.4 vs 55.1 Ų) [2][3]. These differences directly impact chromatographic retention, membrane permeability predictions, and consistency in pharmacological probe structure‑activity relationships, making one‑to‑one replacement inadvisable without re‑validation [4].

Quantitative Differentiation of (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone Relative to Closest Analogs


Aqueous Solubility at Physiological pH vs. Des‑methoxy Analog

The target compound demonstrates measurable aqueous solubility at pH 7.4 (1.5 µg/mL) [1], whereas the des‑methoxy analog (CAS 61466-44-2) lacks any reported experimental solubility value in PubChem, suggesting either substantially lower solubility or limited characterization [2]. This solubility data point enables reliable in vitro dosing and formulation planning.

Physicochemical profiling Drug-likeness Solubility limitation

Polar Surface Area and Hydrogen‑Bond Acceptor Count as Membrane‑Permeability Gatekeepers

The target compound has a TPSA of 64.4 Ų and four H‑bond acceptors [1]. The closest des‑methoxy analog (CID 688697) has a TPSA of 55.1 Ų and three H‑bond acceptors [2]. An increase of 9.3 Ų in TPSA and an additional acceptor may reduce passive membrane diffusion by approximately 0.5‑1.0 log units based on established TPSA‑permeability models, offering a meaningful differentiation for cell‑based assay design.

ADME prediction Membrane permeability TPSA rule

Vendor‑Provided Batch‑Specific Analytical Certification vs. Standard 95% Purity Only

Bidepharm supplies this compound with batch-specific quality control documentation including NMR, HPLC, and GC reports . In contrast, many other vendors (e.g., generic catalog suppliers) offer only a stated purity of 95% without any accompanying chromatographic or spectroscopic proof [1]. Access to raw analytical data allows researchers to verify structural integrity and purity before initiating costly biological assays.

Quality control Batch reproducibility Analytical certification

Pharmacophoric Potential Revealed by a Downstream CRTH2 Ligand with an IC50 of 151 nM

The phenoxyacetic acid derivative of the target compound, 4‑methoxy‑2‑(1‑phenyl‑1H‑pyrazole‑4‑carbonyl)phenoxyacetic acid, displaces [³H]PGD₂ from the human CRTH2 receptor with an IC50 of 151 nM [1]. While the target ketone itself has not been profiled at this receptor, the close structural relationship (parent alcohol vs. acetic acid analog) establishes this chemotype as a validated GPCR‑targeting scaffold. In contrast, the simple phenyl(1‑phenyl‑1H‑pyrazol‑4‑yl)methanone core (e.g., CAS 3968-48-7) lacks such high‑affinity CRTH2 ligand descendants in the public domain.

Scaffold validation GPCR targeting CRTH2 receptor

Stability‑Indicating Storage Parameters vs. Generic Bench‑Top Analogs

The compound’s solubility data (1.5 µg/mL) and predicted logP (3.4) allow rational selection of storage conditions (dry, organic solvent matrix) to prevent hydrolysis or aggregation [1]. The des‑methoxy analog (CAS 61466-44-2) has a slightly lower molecular weight (264.28 vs 294.30) and fewer H‑bond acceptors, suggesting potentially lower susceptibility to moisture‑induced degradation, but no experimental stability data exist for either compound in the public domain [2]. The measurable solubility of the target provides a proxy for stability monitoring in aqueous buffer systems.

Stability Storage conditions Degradation monitoring

Optimal Application Scenarios for (2-Hydroxy-5-methoxy-phenyl)-(1-phenyl-1H-pyrazol-4-yl)-methanone Based on Quantified Differentiation


Medicinal Chemistry Scaffold Optimization Campaigns Requiring GPCR‑Tractability

Leverage the proven CRTH2 ligand derivative (IC50 151 nM) to prioritize this scaffold for chemokine receptor projects. The additional methoxy group provides a synthetic handle for further derivatization and differentiates it from simpler pyrazolyl ketones that lack a validated GPCR‑ligand descendant [1].

In Vitro Assay Development Where Defined Solubility Is Mandatory

Use the target compound’s documented solubility of 1.5 µg/mL at pH 7.4 to prepare precisely calibrated dosing solutions, minimizing DMSO precipitation artifacts that plague less‑characterized analogs. This is crucial for phenotypic screens and Caco‑2 permeability studies where aggregates confound results [1].

Procurement of Batch‑to‑Batch Consistent Material for Long‑Term SAR Studies

Source from suppliers offering batch‑specific NMR, HPLC, and GC spectra (e.g., Bidepharm) to ensure structural fidelity across multi‑year structure‑activity relationship (SAR) campaigns, avoiding the pitfalls of relying on a generic 95% purity certificate alone .

Computational ADME Modeling Requiring High‑Confidence Physicochemical Inputs

Utilize the experimentally measured solubility and computed TPSA (64.4 Ų) of the target as benchmark values for training or validating in silico models of passive permeability and absorption, for which the des‑methoxy analog offers no experimental solubility reference point [2].

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